molecular formula C8H6Br2O2 B1599891 Methyl 2,3-dibromobenzoate CAS No. 881667-36-3

Methyl 2,3-dibromobenzoate

Cat. No.: B1599891
CAS No.: 881667-36-3
M. Wt: 293.94 g/mol
InChI Key: QFSBSFMUOQBIND-UHFFFAOYSA-N
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Description

Methyl 2,3-dibromobenzoate is an organic compound with the molecular formula C8H6Br2O2 It is a derivative of benzoic acid where two bromine atoms are substituted at the 2nd and 3rd positions of the benzene ring, and the carboxyl group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3-dibromobenzoate can be synthesized through the bromination of methyl benzoate. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2nd and 3rd positions of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors where methyl benzoate is continuously fed and reacted with bromine. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-dibromobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form methyl 2,3-dibromobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can be oxidized to form methyl 2,3-dibromobenzoic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and mild heating.

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether), and low temperatures.

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone), and room temperature.

Major Products:

    Substitution: Methyl 2,3-diaminobenzoate, methyl 2,3-dithiobenzoate.

    Reduction: Methyl 2,3-dibromobenzyl alcohol.

    Oxidation: Methyl 2,3-dibromobenzoic acid.

Scientific Research Applications

Methyl 2,3-dibromobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of methyl 2,3-dibromobenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in enzymes or proteins, leading to their inactivation.

Comparison with Similar Compounds

    Methyl 2,5-dibromobenzoate: Similar structure but with bromine atoms at the 2nd and 5th positions.

    Methyl 2-bromobenzoate: Contains only one bromine atom at the 2nd position.

    Methyl 3,5-dibromobenzoate: Bromine atoms at the 3rd and 5th positions.

Uniqueness: Methyl 2,3-dibromobenzoate is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

methyl 2,3-dibromobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSBSFMUOQBIND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470538
Record name Methyl 2,3-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881667-36-3
Record name Methyl 2,3-dibromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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